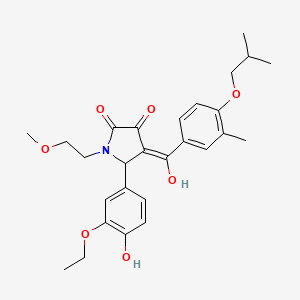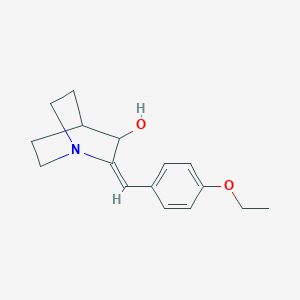
3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family and is known for its unique chemical properties that make it useful in a wide range of applications.
Mécanisme D'action
The mechanism of action of 3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole is not fully understood. However, studies have shown that this compound works by inhibiting the activity of various enzymes and proteins that are involved in the growth and proliferation of cancer cells and microorganisms. Additionally, this compound has been shown to modulate the activity of various signaling pathways in the body, leading to its anti-inflammatory effects.
Biochemical and Physiological Effects:
This compound has been shown to possess significant biochemical and physiological effects. This compound has been shown to inhibit the growth and proliferation of various cancer cells and microorganisms, making it useful in the development of new drugs and therapies. Additionally, this compound has been shown to possess significant anti-inflammatory properties, making it useful in the treatment of various inflammatory disorders.
Avantages Et Limitations Des Expériences En Laboratoire
3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole has several advantages and limitations for lab experiments. One of the main advantages of this compound is its significant antimicrobial, anticancer, and anti-inflammatory properties, making it useful in the development of new drugs and therapies. However, one of the main limitations of this compound is its complex synthesis method, which can make it difficult to produce in large quantities.
Orientations Futures
There are several future directions for the study of 3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole. One of the main future directions is the development of new drugs and therapies based on this compound. Additionally, this compound has potential applications in the field of organic electronics, making it an area of interest for future research. Finally, the study of the mechanism of action of this compound is an area of interest for future research, as it may lead to the development of new drugs and therapies for various diseases.
Méthodes De Synthèse
The synthesis of 3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole is a complex process that involves several steps. The most common method of synthesizing this compound is through the reaction of 3,4-dimethoxybenzohydrazide with 3-isopropoxybenzoyl chloride in the presence of a strong base such as triethylamine. The resulting product is then treated with acetic anhydride and phosphorus pentoxide to yield this compound.
Applications De Recherche Scientifique
3-(3,4-dimethoxyphenyl)-5-(3-isopropoxyphenyl)-1,2,4-oxadiazole has been extensively studied for its potential applications in various fields of scientific research. This compound has been shown to possess significant antimicrobial, anticancer, and anti-inflammatory properties, making it useful in the development of new drugs and therapies. Additionally, this compound has been studied for its potential applications in the field of organic electronics due to its unique electronic properties.
Propriétés
IUPAC Name |
3-(3,4-dimethoxyphenyl)-5-(3-propan-2-yloxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O4/c1-12(2)24-15-7-5-6-14(10-15)19-20-18(21-25-19)13-8-9-16(22-3)17(11-13)23-4/h5-12H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJGITSBBVOHVGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC(=C1)C2=NC(=NO2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{[1'-(pyridin-3-ylmethyl)-1,4'-bipiperidin-3-yl]carbonyl}piperidin-4-ol](/img/structure/B5373866.png)
![3-(3-hydroxypropyl)-2-[2-(5-nitro-2-furyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5373870.png)
![N-{3-[(cyclopropylamino)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5373872.png)
![1-(1,5-dimethyl-1H-pyrazol-4-yl)-3-{4-methoxy-3-[(3-nitro-1H-pyrazol-1-yl)methyl]phenyl}-2-propen-1-one](/img/structure/B5373875.png)
![N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5373877.png)

![N-({5-[(3-ethyl-4-isopropyl-1-piperazinyl)methyl]-2-furyl}methyl)-N-methylmethanesulfonamide](/img/structure/B5373889.png)

![N-(2,3-dimethylphenyl)-2-[4-(tetrahydro-2-furanylcarbonyl)-1-piperazinyl]acetamide](/img/structure/B5373912.png)
![2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-[3-methyl-1-(1-methyl-1H-1,2,4-triazol-5-yl)butyl]-2-oxoacetamide](/img/structure/B5373913.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5373923.png)
![1-(4-{5-[(cyclopentylamino)methyl]-2-furyl}phenyl)ethanol hydrochloride](/img/structure/B5373926.png)